molecular formula C5H5N5S B13098563 6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione

6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione

Cat. No.: B13098563
M. Wt: 167.19 g/mol
InChI Key: XILUEXDRQUCGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione is a synthetic heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a fused imidazo[4,5-c]pyridazine core structure, a scaffold known for its versatile biological activity and presence in pharmacologically active compounds. The imidazo[4,5-c]pyridazine ring system is structurally analogous to purine bases, which allows derivatives to interact with various enzymatic targets, making them valuable for developing therapeutic agents . The specific substitution pattern of this compound, comprising both an amino and a thione functional group, provides unique electronic properties and potential for hydrogen bonding and metal chelation, which can be exploited in the design of enzyme inhibitors and receptor modulators. While research on this specific compound is ongoing, related imidazo[4,5-c]pyridine and imidazopyridazine analogs have demonstrated a wide spectrum of biological activities in scientific literature, including potential as G-protein-coupled receptor kinase 5 (GRK5) modulators investigated for metabolic diseases like diabetes and obesity , and as hypotensive or cardiotonic agents . The presence of the thione group is a particularly interesting feature, as it can often serve as a key pharmacophore in protease inhibitors. For instance, related heterocyclic scaffolds containing imidazole and other nitrogen-containing rings have been studied as inhibitors of viral proteases, such as the DENV2 NS2B-NS3 protease, which is a critical target for anti-dengue drug development . Researchers can utilize this compound as a key synthetic intermediate or as a scaffold for the development of novel bioactive molecules targeting various diseases. This product is intended For Research Use Only and is not for human or diagnostic use.

Properties

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

4-amino-5,7-dihydroimidazo[4,5-c]pyridazine-6-thione

InChI

InChI=1S/C5H5N5S/c6-2-1-7-10-4-3(2)8-5(11)9-4/h1H,(H4,6,8,9,10,11)

InChI Key

XILUEXDRQUCGOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(NC(=S)N2)N=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with carbon disulfide in the presence of a base, followed by cyclization to form the desired imidazo[4,5-c]pyridazine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thione sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or thiols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Antiviral Activity

Research has demonstrated that derivatives of 6-amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione exhibit antiviral properties. For instance, certain pyridazine derivatives have shown effectiveness against the hepatitis A virus (HAV). A specific compound derived from this class exhibited notable antiviral activity, indicating potential for developing new antiviral agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that certain derivatives can inhibit the growth of various cancer cell lines, including liver cancer cells (HEPG2). The mechanisms involved may relate to the inhibition of cyclin-dependent kinases and tyrosine kinases, which are crucial for cell proliferation and survival . The effectiveness of these compounds is comparable to established chemotherapeutic agents like Doxorubicin and 5-fluorouracil, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored as well. Certain synthesized compounds have shown significant activity against various bacterial strains, indicating their potential use in developing new antibiotics .

Cosmetic Applications

Recent studies have investigated the incorporation of this compound into cosmetic formulations. The compound's properties may enhance skin health through its antioxidant and anti-inflammatory effects. Formulations containing this compound could potentially improve skin hydration and reduce irritation, making it suitable for sensitive skin products .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step reactions that yield various derivatives with modified biological activity profiles. The structural modifications can significantly influence the pharmacological properties of the compounds produced.

Compound Synthesis Method Biological Activity
This compoundRefluxing with thioureaAntiviral, anticancer
Derivative AReaction with halogenated phenylsAntimicrobial
Derivative BCyclization with hydrazineAnticancer

Case Study 1: Antiviral Screening

In a study evaluating the antiviral efficacy of newly synthesized pyridazine derivatives against HAV, a derivative of this compound showed the highest inhibition rates among tested compounds. This highlights the potential for developing effective antiviral agents based on this chemical scaffold.

Case Study 2: Cancer Cell Inhibition

A comparative analysis of various derivatives against HEPG2 liver cancer cells revealed that certain modifications enhanced cytotoxicity significantly compared to standard treatments. This suggests that further exploration into structure-activity relationships could yield potent anticancer agents.

Mechanism of Action

Comparison with Similar Compounds

The structural and functional uniqueness of 6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione can be contextualized by comparing it to related heterocyclic thiones. Below is a detailed analysis:

Key Observations :

  • Common Synthetic Pathways : Carbon disulfide (CS₂) is widely used to introduce the thione group via cyclization or nucleophilic substitution .
  • Substituent Flexibility: The amino group in this compound may enhance solubility and reactivity compared to methyl or aryl substituents in analogues.
Reactivity and Functionalization
  • Thione Reactivity: The thione group in analogous compounds undergoes methylation (e.g., conversion to -SMe in ) or substitution with amines (e.g., NH₃ to yield -NH₂ derivatives ). This suggests that this compound could similarly participate in alkylation or nucleophilic substitution reactions.
  • Amino Group Utility: The amino substituent at position 6 may facilitate coordination with metal ions or serve as a site for further functionalization, a feature less explored in methyl- or aryl-substituted analogues .
Physical and Spectroscopic Properties
  • Melting Points: Pyrazolo-triazolo-pyrimidine thiones (e.g., compound 19a) exhibit high melting points (>350°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking . Similar thermal stability is expected for this compound.
  • UV Spectrometry : Tautomerism studies on triazolo-quinazoline thiones (e.g., compound 126) revealed equilibrium between thione and thiol forms, which could influence the electronic properties of the imidazo-pyridazine analogue .

Biological Activity

6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione is a heterocyclic compound with significant potential in pharmacology. Its unique structure allows it to interact with various biological targets, leading to diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's molecular formula is C5_5H5_5N5_5S, and it features a thione functional group that contributes to its biological activity. The structural characteristics are crucial for its interaction with biological molecules, influencing its pharmacokinetics and pharmacodynamics.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

  • Case Study : A study demonstrated that derivatives of imidazo[4,5-c]pyridazine compounds showed promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The best compounds exhibited EC50_{50} values in the nanomolar range, indicating potent inhibitory effects on parasite growth while maintaining low toxicity to mammalian cells .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed its ability to inhibit inflammatory mediators.

  • Mechanism : It was found to affect the activation of transcription factors involved in oxidative stress responses, such as Nrf2 and NF-κB. This modulation can potentially reduce inflammation associated with chronic diseases .

3. Antitumor Activity

Imidazo[4,5-c]pyridazine derivatives have shown promise in cancer research, particularly in targeting specific cancer cell lines.

  • Research Findings : A recent study highlighted that certain derivatives exhibited cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin displayed a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cellular processes, such as methionyl-tRNA synthetase in Trypanosoma brucei, disrupting protein synthesis essential for parasite survival .
  • Modulation of Signaling Pathways : By influencing key signaling pathways related to inflammation and cell survival, this compound can alter cellular responses to stress and injury .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineEC50_{50} / IC50_{50} (nM)Reference
AntimicrobialTrypanosoma brucei39 - 22
Anti-inflammatoryHuman retinal pigment epithelial cells0.10 - 0.20
AntitumorMCF-7 (breast cancer)Synergistic with doxorubicin

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